Product packaging for Astatine(Cat. No.:CAS No. 7440-68-8)

Astatine

Cat. No.: B1239422
CAS No.: 7440-68-8
M. Wt: 419.9743 g/mol
InChI Key: BSXAZQBJJWCDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Astatine-211 (²¹¹At) is a promising alpha particle-emitting radionuclide for Targeted Alpha Therapy (TAT), an emerging modality in precision oncology . Its decay produces a single alpha particle per atom with a high linear energy transfer, which induces potent, localized DNA damage in targeted cancer cells while minimizing impact on surrounding healthy tissue . With a 7.2-hour half-life, ²¹¹At offers a practical window for radiopharmaceutical synthesis, quality control, and administration, without creating long-lived radioactive waste . The primary production method involves bombarding a ²⁰⁹Bismuth target with an alpha beam in a cyclotron via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction . As a halogen, this compound can form stable covalent bonds with organic targeting vectors like monoclonal antibodies and small molecules, often without the need for bulky chelators, which helps preserve the pharmacokinetic properties of the carrier molecule . A significant advantage of ²¹¹At is its elegant decay chain; it decays directly to stable ²⁰⁷Lead, avoiding the risk of "wandering" radioactive daughter nuclides that could lead offtarget toxicity . Research applications for ²¹¹At-labeled compounds include investigating new treatments for hematologic malignancies, disseminated cancers, and residual microtumors . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula At2 B1239422 Astatine CAS No. 7440-68-8

Properties

CAS No.

7440-68-8

Molecular Formula

At2

Molecular Weight

419.9743 g/mol

IUPAC Name

astatanylastatine

InChI

InChI=1S/At2/c1-2

InChI Key

BSXAZQBJJWCDAY-UHFFFAOYSA-N

SMILES

[At][At]

Canonical SMILES

[At][At]

Synonyms

Astatine

Origin of Product

United States

Radionuclide Production Methodologies for Astatine Research

Cyclotron-Based Synthesis Routes

The most prevalent method for astatine production relies on cyclotrons, which accelerate charged particles to high energies to induce nuclear reactions.

Alpha Particle Bombardment of Bismuth Targets (e.g., 209Bi(α,2n)211At)

The bombardment of natural bismuth (²⁰⁹Bi) with alpha particles (α) is the most common and well-established route for producing This compound-211 (B1237555) (²¹¹At). This process occurs via the nuclear reaction ²⁰⁹Bi(α,2n)²¹¹At. nih.govnih.gov The threshold for this reaction is approximately 20 MeV, with the cross-section peaking at about 31 MeV. nih.gov

A critical consideration in this production method is the co-production of this compound-210 (²¹⁰At) through the competing ²⁰⁹Bi(α,3n)²¹⁰At reaction. nih.gov ²¹⁰At is an undesirable byproduct due to its decay to Polonium-210 (²¹⁰Po), a long-lived and radiotoxic alpha emitter. To minimize the formation of ²¹⁰At, the incident alpha particle energy is typically maintained between 28 and 29 MeV. nih.govcern.ch Research has shown that increasing the alpha particle energy from 27.6 MeV to 30.1 MeV can increase the yield of ²¹¹At by approximately 120%, but it also significantly increases the co-production of ²¹⁰At. nih.gov

Impact of Alpha Particle Energy on this compound Isotope Production
Alpha Particle Energy (MeV)Relative ²¹¹At Yield Increase²¹⁰At Level Relative to ²¹¹At (%)
27.6Baseline<0.01
28.6~40%0.023 ± 0.006
29.1~70%0.18 ± 0.03
30.1~120%0.7 ± 0.1

Data sourced from research on the effects of varying alpha particle energy on the production of this compound-211 and the contaminant this compound-210. nih.gov

Targetry and Irradiation Parameters

The design of the bismuth target and the parameters of the irradiation are crucial for efficient and safe this compound production. Bismuth's low melting point (271.5°C) and poor thermal conductivity present significant challenges, as the energy deposited by the alpha beam can cause the target to melt. nih.govtamu.edu

To mitigate this, targets are typically constructed by depositing a thin layer of bismuth onto a backing plate made of a material with high thermal conductivity, such as aluminum or copper. nih.gov Effective cooling of the target is essential, often achieved through circulating chilled water on the back of the target plate. tamu.edunih.gov Some designs also incorporate front-side gas cooling. nih.gov

Irradiation parameters vary between facilities but generally involve alpha particle beam currents ranging from 25 to 60 µA. researchgate.net The duration of the irradiation can range from a few hours to longer periods, depending on the desired yield of ²¹¹At. Both internal and external target systems are utilized, with external targets being necessary for facilities where the cyclotron is also used for other applications, such as patient therapy. researchgate.net

Reported this compound-211 Production Yields
Facility/StudyTarget SystemBeam Energy (MeV)Beam Current (µA)Irradiation Time (h)Reported Yield
Duke University (Internal Target)Internal28.050-601.5 - 4.5Mean yield of 28 ± 3 MBq/µA·h; Max production of 6.6 GBq
University of Washington (External Target)External29.0584>4 GBq
Texas A&M UniversityNot specified28.84-88890 ± 80 MBq

A summary of this compound-211 production yields and parameters from various research institutions. nih.govresearchgate.netnih.gov

Generator Systems for this compound Radionuclides (e.g., 211Rn/211At)

An alternative to direct cyclotron production of ²¹¹At is the use of a radionuclide generator system. The most studied of these is the Radon-211/Astatine-211 (²¹¹Rn/²¹¹At) generator. nih.govresearchgate.net In this system, the parent radionuclide, ²¹¹Rn, is produced and then decays to the daughter radionuclide, ²¹¹At.

²¹¹Rn can be produced through heavy-ion irradiation of bismuth, specifically via the ²⁰⁹Bi(⁷Li,5n)²¹¹Rn nuclear reaction. nih.gov The primary advantage of this generator system is the longer half-life of ²¹¹Rn (14.6 hours) compared to that of ²¹¹At (7.2 hours). nih.gov This extended half-life allows for the transportation of the generator to facilities without a cyclotron, thereby increasing the availability of ²¹¹At for research.

Preclinical studies have demonstrated the feasibility of this generator system. nih.govresearchgate.net In these studies, ²¹¹Rn was produced and isolated, and the resulting ²¹¹At was successfully extracted and used to label a monoclonal antibody. The research highlighted high decay-corrected yield efficiencies for ²¹¹At extraction from the generator (86% ± 7%), purification (70% ± 10%), and subsequent antibody labeling (76% ± 2%). nih.gov A challenge with this system is the co-production of Polonium-207 (²⁰⁷Po) from the alpha decay of ²¹¹Rn, which necessitates purification of the final ²¹¹At product. nih.gov

Alternative Nuclear Reaction Pathways (e.g., Heavy Ion, Proton Spallation)

While less common, other nuclear reactions can be used to produce this compound isotopes. These are generally less efficient and may require higher energy particles and more extensive separation procedures. nih.gov

Heavy ion reactions, such as the bombardment of gold with carbon ions or platinum with nitrogen ions, can produce this compound compound nuclei. However, these reactions are characterized by competition between neutron evaporation and fission, which can reduce the cross-sections for the desired this compound isotopes.

Proton spallation of thorium targets is another alternative pathway. osti.gov For instance, the irradiation of Thorium-232 (²³²Th) with 160 MeV protons has been shown to produce ²¹⁰At and ²¹¹At. osti.gov More recent studies using 800 MeV protons on thorium foils have also been conducted to measure the formation cross-sections of various nuclides, which can inform the potential for producing medically relevant radioisotopes. arxiv.orgresearchgate.net However, these high-energy spallation reactions often result in a wide range of products, making the isolation of the desired this compound isotope complex. nih.gov

Automation and Infrastructure Development in this compound Production

The short half-life of ²¹¹At necessitates rapid and efficient processing after production to minimize decay losses. energy.gov To address this, there is a significant focus on the development of automated systems for the purification of this compound from the irradiated bismuth targets. energy.govisotopes.gov

Manual separation processes, which can involve either dry distillation or wet chemistry methods, are time-consuming and can lead to significant radiation exposure for personnel. cern.chresearchgate.net Automated modules are being designed to replicate these manual steps, including the dissolution of the bismuth target in nitric acid, separation of this compound through techniques like extraction chromatography or tellurium-packed columns, and final purification. energy.govresearchgate.netsnmjournals.org

Research has led to the development of remotely controlled devices that can perform the complete target dissolution and ²¹¹At purification in under 20 minutes with high elution yields of up to 95%. energy.govisotopes.gov These automated systems not only enhance safety and reproducibility but also have the potential to significantly increase the availability of ²¹¹At for both preclinical research and clinical trials by streamlining the production process. energy.govisotopes.gov

Separation and Purification Techniques for Astatine Species

Dry Distillation Methods

Dry distillation is a common technique for separating astatine from the solid bismuth target material following irradiation. researchgate.net This method leverages the volatility of this compound, which is significantly higher than that of bismuth. The irradiated target is heated in a furnace, causing the this compound to vaporize. researchgate.netwikipedia.org The gaseous this compound is then transported by a stream of inert gas and condensed in a cold trap. wikipedia.org

The process parameters are crucial for efficient separation. The target is typically heated to temperatures around 650 °C. wikipedia.org While higher temperatures, up to 850 °C, can increase the volatilization of this compound, they also elevate the risk of co-distilling bismuth, which can contaminate the final product. wikipedia.orgsnmjournals.org The volatilized this compound is collected on a cooled surface, which can be a cold finger or a trap tube. iaea.orgosti.gov The condensed this compound can then be dissolved and recovered using various solvents, such as sodium hydroxide (B78521), methanol (B129727), or chloroform (B151607). wikipedia.org

ParameterCondition/ValueSignificanceReference
Temperature650 °C - 850 °CAffects this compound volatilization and potential bismuth contamination. wikipedia.orgsnmjournals.org
ApparatusQuartz Tube, PEEK-capillary cryotrapThe design influences efficiency and separation time. researchgate.netiaea.orgnih.gov
Separation Time1-10 minutesRapid separation minimizes decay losses. researchgate.netiaea.orgnih.gov
Recovery Yield~80-92%Represents the efficiency of the isolation process. wikipedia.orgnih.gov
Recovery SolventsNaOH, Methanol, ChloroformUsed to retrieve the condensed this compound from the trap. wikipedia.org

Wet Chemistry Isolation Approaches

Wet chemistry methods provide an alternative to dry distillation for isolating this compound. These techniques involve dissolving the irradiated bismuth target in a strong acid, most commonly nitric acid, followed by various liquid-phase separation procedures to isolate the this compound. wikipedia.orgmdpi.comnih.gov

Once the target is dissolved, solvent extraction is a primary method for recovering this compound. This technique relies on the partitioning of this compound species between an aqueous phase and an immiscible organic solvent. nih.gov A widely documented procedure involves a five-step process:

Dissolution of the bismuth target in concentrated nitric acid. researchgate.netfao.org

Removal of the nitric acid via distillation. researchgate.netfao.org

Dissolution of the resulting residue in 8 M hydrochloric acid. researchgate.netfao.org

Extraction of this compound from the hydrochloric acid solution into an organic solvent, typically diisopropyl ether (DIPE). researchgate.netfao.org

Back-extraction of the this compound from the organic phase into an aqueous sodium hydroxide solution. researchgate.netfao.org

This particular methodology has been shown to achieve recovery yields of approximately 78%. mdpi.comfao.org The choice of organic solvent significantly influences the extraction efficiency; the distribution coefficient of this compound increases with the polarity of the solvent. researchgate.net While solvents such as benzene, toluene, and carbon tetrachloride can also extract this compound, the results can be quantitatively unpredictable. osti.gov The back-extraction into a basic solution is effective because it leads to the formation of hydrolyzed this compound species that have a low affinity for the organic solvent. researchgate.net

StepReagentsPurposeReference
1. Target DissolutionConcentrated Nitric Acid (HNO₃)Bring target into aqueous solution. mdpi.comresearchgate.netfao.org
2. Acid RemovalDistillationPrepare for solvent change. mdpi.comresearchgate.netfao.org
3. Residue Dissolution8 M Hydrochloric Acid (HCl)Create appropriate aqueous phase for extraction. mdpi.comresearchgate.netfao.org
4. This compound ExtractionDiisopropyl ether (DIPE)Separate this compound from bismuth into an organic phase. mdpi.comresearchgate.netfao.org
5. Back-extractionSodium Hydroxide (NaOH)Transfer purified this compound back to an aqueous phase. mdpi.comresearchgate.netfao.org

Ion exchange chromatography is another powerful wet chemistry technique for purifying this compound. A significant advantage of this method is that it avoids the use of organic solvents in the final product solution. rsc.orgnjit.edu The process involves passing the this compound-containing solution through a column packed with an ion exchange resin. This compound and bismuth ions interact differently with the resin, allowing for their separation.

Studies have evaluated the performance of various commercially available resins, such as Dowex 50x4, MP thiol, Dowex 1x8, and TEVA, for the sorption of this compound and bismuth from nitric acid solutions. rsc.orgnjit.edursc.org For all the resins tested, the distribution coefficients for this compound were found to be greater than 1, with values reaching as high as 10⁴ for MP thiol and TEVA resins, indicating strong retention on the column and enabling effective separation from bismuth. rsc.orgnjit.edursc.org Anion-exchange spin columns have also been successfully used, achieving this compound recovery efficiencies between 75.3% and 79.1% when 8M HCl is used as the loading solution. researchgate.net

Extraction chromatography combines the principles of solvent extraction and column chromatography. In this method, a solid support within a column is coated with an organic extractant, creating a stationary phase. This provides an alternative to liquid-liquid solvent extraction. nih.gov

Several solid-state support systems have been developed for this compound purification. One effective method uses the commercially available Pre-Filter resin, which can isolate This compound-211 (B1237555) from dissolved bismuth targets in less than 1.5 hours with yields between 55% and 68% and high decontamination from bismuth. nih.govresearchgate.net Another approach utilizes a solid support based on tellurium, where this compound is adsorbed onto a tellurium column and subsequently eluted with sodium hydroxide. nih.gov

More recently, a rapid method has been developed using porous beads infused with ketones as the solid support in a chromatography column. tamu.edu After dissolving the bismuth target in nitric acid, the solution is passed through the column. The this compound selectively forms a chemical bond with the ketones and is retained, while the bismuth passes through. This process can be completed in just 10 to 20 minutes. tamu.edu

Methodological Refinements for Enhanced Purity and Yield

Continuous refinement of separation and purification techniques is essential for increasing the availability and quality of this compound for clinical and research use. For dry distillation, optimizing parameters such as the furnace temperature, inert gas flow rate, and the design of the glassware can significantly improve recovery yields. mdpi.com

In wet chemistry, an additional purification step can be introduced. For instance, after the initial solvent extraction, a final distillation of the isolated this compound under reductive conditions can be performed to remove trace metal impurities, resulting in an average recovery of 71 ± 8% for this final step. fao.org

The development of novel apparatus and automated systems has led to substantial improvements in both speed and yield. The use of a PEEK-capillary cryotrap in dry distillation reduces the process time to just a few minutes and boosts isolation yields to over 90%. researchgate.netnih.gov Similarly, automated systems for extraction chromatography can prepare the final, high-purity this compound product in under 20 minutes with a radiopurity greater than 99%. researchgate.nettamu.edu Even simple procedural modifications, such as repeatedly washing the collection trap with pure water after dry distillation, can increase the total recovered yield from a baseline of 35-70% to 65-80%. snmjournals.org These advancements are crucial for overcoming the challenges posed by this compound's short half-life.

Radiochemistry and Speciation of Astatine in Aqueous and Organic Media

Oxidation States and Redox Behavior of Astatine

This compound is known to exhibit multiple oxidation states in aqueous solution, ranging from -1 to +7, similar to other halogens. wikipedia.orgfiveable.me However, the stability and prevalence of these states are highly dependent on the solution conditions, such as pH and redox potential. researchgate.net

Identification of Astatide (At⁻) Species

The astatide ion (At⁻), representing the -1 oxidation state, is a well-characterized species. It is typically formed by the reduction of higher oxidation states using reducing agents such as SO₂, zinc, As(III) at pH > 5, or ferrocyanide at pH > 3 and ionic strength < 0.1. osti.gov The astatide species is characterized by its nearly complete coprecipitation (>90%) with AgI, TlI, or PbI₂. osti.gov While generally assumed to be the predominant species in basic aqueous media, recent studies using high-pressure anion-exchange chromatography have indicated that At⁻ is a minor species at pH 11 in non-complexing and non-reductive solutions. chemistryviews.orgresearchgate.net

Characterization of Cationic this compound Species (At⁺, AtO⁺)

Recent research, particularly in the determination of the this compound Pourbaix diagram, has provided strong evidence for the existence of stable cationic species, At⁺ and AtO⁺, which is in contrast to the typical behavior of lighter halogens and highlights this compound's metallic character. nih.govacs.orgresearchgate.net

The At⁺ species (oxidation state +1) is suggested to form via a two-electron exchange from At⁻ in acidic conditions. researchgate.net The standard redox potential for the At⁺/At⁻ couple has been determined to be 0.36 ± 0.01 V vs. SHE. researchgate.net

The AtO⁺ species (oxidation state +3) is believed to be the most stable species in the aqueous phase under oxidizing and acidic pH conditions. rsc.orgresearchgate.netresearchgate.net The oxidation of At⁺ to AtO⁺ involves an exchange of two electrons and two protons, indicating a pH dependence. researchgate.net The standard redox potential for the AtO⁺/At⁺ couple is 0.74 ± 0.01 V vs. SHE. researchgate.net AtO⁺ can form complexes with various ligands, including the formation of negatively charged complexes. researchgate.netresearchgate.net It has been shown to interact with closed-shell species in solution. researchgate.net

Higher Oxidation State Anions (AtO₃⁻, AtO₄⁻)

Higher oxidation states of this compound, specifically +5 and +7, can exist as oxyanions like astatate (AtO₃⁻) and perastatate (AtO₄⁻). rsc.orgresearchgate.net

The AtO₃⁻ anion can be obtained by oxidizing this compound with agents such as potassium hypochlorite (B82951) in a potassium hydroxide (B78521) solution or hot sodium persulfate solution. wikipedia.org Preparation of lanthanum triastatate, La(AtO₃)₃, has been reported following the oxidation of this compound by hot Na₂S₂O₈. wikipedia.org

The perastatate ion (AtO₄⁻) is formed by further oxidation of AtO₃⁻ using strong oxidizing agents like xenon difluoride (in hot alkaline solution) or periodate (B1199274) (in neutral or alkaline solution). wikipedia.org AtO₄⁻ is reported to be stable only in neutral or alkaline solutions. wikipedia.orgfupress.net Thin layer chromatography studies have separated and identified At⁻, AtO₃⁻, and AtO₄⁻ species based on their varying amounts with different oxidizing and reducing agents. researchgate.net

Pourbaix Diagram Studies for this compound

Pourbaix diagrams (Eₕ-pH diagrams) are essential tools for understanding the stable species of an element in aqueous solution as a function of pH and electrode potential. Due to the challenges of working with this compound, its Pourbaix diagram has remained incomplete for a long time. chemistryviews.org However, recent combined experimental and theoretical approaches have significantly advanced the determination of this compound's Pourbaix diagram in non-complexing aqueous media. researchgate.netresearchgate.netuniv-nantes.fr

These studies have helped to establish the nature of this compound's stable species in water and have revealed the existence of At⁻, At⁺, and AtO⁺ within the thermodynamic stability range of water. researchgate.netresearchgate.net A revised Pourbaix diagram has been proposed, covering the At(-I), At(I), and At(III) oxidation states, existing as At⁻, At⁺, AtO⁺, AtO(OH), and AtO(OH)₂⁻. researchgate.net Experimental work has revealed that the oxidation of At⁻ to At(I) involves a two-electron exchange, leading to the formation of At⁺ in acidic conditions. researchgate.net The oxidation of At⁺ to AtO⁺ involves a two-electron and two-proton exchange. researchgate.net

Influence of Radiolysis on this compound Speciation

The inherent radioactivity of this compound, particularly the emission of high-energy alpha particles by isotopes like ²¹¹At, can induce radiolysis in the solvent, significantly impacting this compound speciation. nih.govresearchgate.netsnmjournals.org Radiolysis of the solvent can lead to the formation of reactive species that can alter the oxidation state and chemical form of this compound. nih.govresearchgate.net

Studies in chloroform (B151607), an important solvent for this compound recovery, have shown that radiolysis products play a significant role in this compound speciation, forming both reactive and kinetically stable compounds. nih.govresearchgate.net It has been hypothesized that reactions with chlorine and trichloromethyl hydroperoxide, formed during chloroform radiolysis, are important in forming polar this compound compounds. nih.gov The time-dependence observed in evaporation studies suggests that the formation of stable this compound species is also dependent on the absorbed dose to the solvent. nih.gov

In methanol (B129727), radiolysis by ²¹¹At alpha particles can generate reducing species, such as hydrogen and formaldehyde, which can interfere with reactions that require electrophilic this compound species. snmjournals.org The yield of these reducing species increases with increasing radiation dose. snmjournals.org

Speciation Analysis in Complex Solvent Systems

Analyzing this compound speciation in complex solvent systems, including organic media and mixtures, is crucial for understanding its behavior in various applications, such as radiopharmaceutical development and separation processes. fiveable.mersc.orgsnmjournals.orgsnmjournals.org

Solvent extraction is a common technique used to study this compound speciation and separation in biphasic systems. The distribution coefficient (D) of this compound between the organic and aqueous phases is measured to track changes in speciation under varying experimental conditions. researchgate.netresearchgate.netosti.gov For example, the extractability of At(0) into hydrocarbons or CCl₄ decreases significantly with the addition of halide ions, while extractability into ethers is less affected. osti.gov At(0) becomes unextractable into all organic solvents when an acidic aqueous solution is made alkaline. osti.gov

Ion exchange chromatography is another valuable technique for this compound speciation analysis, particularly in aqueous and mixed solvent systems. researchgate.netrsc.org Studies using ion exchange resins have investigated this compound behavior in nitric acid media, revealing the sorption characteristics of different this compound species. rsc.org For instance, the sorption of this compound from nitric acid solutions by various ion exchange resins like Dowex 50x4, MP thiol, Dowex 1x8, and TEVA has been studied, with determined distribution coefficients greater than 1. rsc.org The interaction of nitric acid with anion exchangers in chloride form can lead to the formation of AtO⁺ chloro complexes. rsc.org

High-performance liquid chromatography (HPLC) coupled with a gamma detector has been developed to separate and identify different this compound species, including At⁻, AtO₃⁻, and AtO₄⁻, based on their retention times. snmjournals.orgmdpi.com This method has been used to evaluate the oxidation state of ²¹¹At and to study the stability of this compound complexes in solution. snmjournals.org

Research in organic solvents like chloroform and 1-octanol (B28484) has shown that this compound speciation can change upon contact with an aqueous phase, a process that is both complex and influenced by the absorbed dose to the solvent. osti.govnih.gov The extraction of this compound into chloroform can lead to the formation of multiple species. nih.gov In nitric acid media, a mixture of At⁺ and AtO⁺ cationic species is understood to be present. tamu.edu The extraction of this compound into organic solvents like methyl anthranilate from nitric acid solutions has shown very high distribution ratio values at low acidity. tamu.edu

Advanced Chemical Bonding and Coordination Chemistry of Astatine

Covalent Carbon-Astatine Bond Formation Strategies

The formation of a stable carbon-astatine (C-At) bond is a critical prerequisite for the development of astatine-based radiopharmaceuticals. However, the C-At bond is the weakest among all carbon-halogen bonds, making its stability a significant concern. wikipedia.org Research has focused on creating bonds with sp² hybridized carbons, particularly on aromatic rings, which are more stable than bonds with sp³ carbons. nih.gov Several synthetic methodologies have been adapted and optimized for this compound chemistry, primarily from established radioiodination techniques. nih.govnih.gov

Halogen exchange represents a straightforward approach for introducing this compound into an organic molecule. This nucleophilic substitution reaction involves the displacement of a more electronegative halogen, typically iodine or bromine, by astatide (At⁻). The success of this method is contingent on the reactivity of the substrate and the reaction conditions. While conceptually simple, challenges such as the potential for multi-halogenated species and the need for activated substrates can limit its applicability. wikipedia.orgnih.gov

Electrophilic demetallation is a versatile and widely used strategy for forming C-At bonds, particularly in aromatic systems. nih.govmdpi.com This method involves the reaction of an electrophilic this compound species (often denoted as At⁺) with an organometallic precursor, where a metal or metalloid atom is attached to the carbon framework. nih.gov

Aryl-Tin Precursors (Stannylation): Organotin compounds, such as aryl-trialkylstannanes, are common precursors for electrophilic destannylation. nih.gov The high reactivity of the carbon-tin bond allows for astatination to occur under mild conditions, which is crucial for sensitive biomolecules. nih.gov This method offers high radiochemical yields and regioselectivity. nih.govnih.gov

Aryl-Silicon Precursors (Silylation): As an alternative to toxic organotin reagents, organosilicon compounds have been investigated for electrophilic desilylation reactions. mdpi.comrsc.org For instance, the synthesis of 4-[²¹¹At]-L-phenylalanine has been achieved with competitive radiochemical yields (65–85%) and high radiochemical purity (>99%) using a 4-triethylsilyl-L-phenylalanine precursor. mdpi.com

The general mechanism for electrophilic demetallation can be summarized as: Ar-M + "At⁺" → Ar-At + M⁺ (where Ar = Aryl group, M = SnR₃, SiR₃)

Precursor TypeExampleKey AdvantagesReference
Aryl-TinAryl-trialkylstannanesHigh reactivity, mild conditions, high yields nih.govnih.gov
Aryl-Silicon4-triethylsilyl-L-phenylalanineAvoids toxic tin reagents, high purity mdpi.com
Aryl-MercuryOrganomercuric compoundsHistorically significant, high yields nih.govmdpi.com

Boron-based precursors, such as arylboronic acids and their esters, have emerged as valuable alternatives for forming C-At bonds. nih.govrsc.org Halodeboronation reactions offer several advantages, including the ready availability and stability of boronic acid substrates and often milder reaction conditions. rsc.org For example, 4-[²¹¹At]astato-L-phenylalanine has been produced from a 4-borono-L-phenylalanine precursor. nih.gov Recent research has also explored the formation of more stable this compound-boron bonds within boron cage compounds. nih.govwikipedia.org

Reactions involving aromatic diazonium salts provide another route to aryl-astatine compounds. wikipedia.orgnih.govresearchgate.net In this method, a diazonium group (-N₂⁺) on an aromatic ring is replaced by an this compound atom. The mechanism can proceed through either an ionic or a free-radical pathway, depending on the reaction conditions. acs.org Studies have shown that this compound preferentially reacts with diazonium salts that decompose via a radical mechanism. researchgate.netosti.govresearchgate.net While this method is effective, the stability of the diazonium salt precursors can be a limiting factor. nih.gov

ReactionPrecursorKey FeatureReferences
AstatodediazoniationAromatic diazonium saltThis compound replaces the diazonium group nih.govresearchgate.netacs.org

Diaryliodonium salts have gained attention as precursors for nucleophilic astatination. mdpi.comnih.govresearchgate.net These hypervalent iodine compounds are attractive due to their low toxicity and the mild reaction conditions they require. nih.govresearchgate.net In this reaction, astatide (At⁻) acts as a nucleophile, displacing one of the aryl groups from the iodonium salt. A key advantage of this method is the significantly higher reactivity observed for astatide compared to iodide, allowing for reactions at lower temperatures. nih.gov For instance, quasi-quantitative astatination can be achieved at 60°C, whereas similar iodination reactions require temperatures of 120°C. nih.gov The regioselectivity of the substitution can be controlled by the electronic and steric properties of the aryl groups. nih.govresearchgate.net

PrecursorNucleophileAdvantageReferences
Diaryliodonium saltAstatide (At⁻)High reactivity, mild conditions, low toxicity nih.govnih.govresearchgate.net

Halogen Bonding Interactions Involving this compound

Halogen bonding is a non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. nih.govchembites.org The strength of this interaction generally increases with the polarizability of the halogen, leading to the expectation that this compound would be the strongest halogen bond donor. nih.govmdpi.com

Experimental and computational studies have confirmed that this compound indeed participates in halogen bonds, acting as a potent halogen-bond donor. nih.govresearchgate.net The complexation of this compound monoiodide (AtI) with various Lewis bases has been investigated, revealing that this compound forms stronger halogen bonds than iodine due to its more electrophilic σ-hole. nih.gov Theoretical calculations on AtI show a significantly higher maximum positive electrostatic potential (VS,max) on the this compound atom compared to the iodine atom, indicating its stronger halogen-bond donating ability. nih.gov

However, the nature of the molecule to which this compound is bonded can influence its halogen bonding capacity. For example, in hexaastatobenzene (C₆At₆), the charge-shift character of the C-At bonds can weaken this compound's electrophilicity at the σ-hole, potentially resulting in weaker halogen bonds compared to its iodine analogue, hexafluorobenzene (C₆I₆). mdpi.com

A pKBAtI basicity scale has been developed to quantify the strength of halogen-bond acceptors towards this compound monoiodide. rsc.orgrsc.org This scale, spanning over six log units, demonstrates the following trend for the acceptor atomic site: C ≤ O ≤ S ≈ Se. nih.gov

Halogen Bond DonorKey FindingSignificanceReferences
This compound Monoiodide (AtI)This compound is a stronger halogen-bond donor than iodine.Confirms the trend of increasing halogen bond strength down the group. nih.govnih.gov
Hexaastatobenzene (C₆At₆)The C-At bond character can modulate halogen bond strength.Highlights the complexity of this compound's interactions. mdpi.com

This compound Coordination Chemistry: Exploring Metallic Character

This compound's position in the periodic table at the borderline between metals and nonmetals bestows upon it a distinct metallic character, which is evident in its coordination chemistry. Unlike lighter halogens, this compound can form stable cationic species in aqueous solutions, such as At⁺ and AtO⁺, which can then form complexes with various ligands.

The metallic character of this compound is highlighted by its ability to form complexes with a variety of anionic ligands. Experimental studies have identified the formation of complex anions such as AtX₂⁻ and AtOX₂⁻, where X can be chloride, bromide, or iodide. The stability of these complexes has been observed to be greater for the heavier halides, with bromo complexes being more stable than chloro complexes. This behavior is characteristic of a soft Lewis acid, which this compound(I) and this compound(III) cations appear to be.

Reported Anionic Complexes of this compound
This compound CationAnionic Ligand (X⁻)Complex Formed
At⁺Cl⁻AtCl₂⁻
At⁺Br⁻AtBr₂⁻
At⁺I⁻AtI₂⁻
AtO⁺Cl⁻AtOCl₂⁻
AtO⁺Br⁻AtOBr₂⁻

Further evidence of this compound's metallic nature is its pronounced affinity for soft donor atoms like sulfur and selenium. This is consistent with the Hard and Soft Acids and Bases (HSAB) theory, which classifies this compound as a soft acid. This property is particularly relevant in the context of radiopharmaceutical development, where stable labeling of biomolecules is crucial.

This compound has been shown to form bonds with sulfur in compounds like S₇At⁺ and At(CSN)₂⁻. Additionally, the formation of a coordination compound with selenourea has been reported, indicating a significant interaction with selenium. This affinity for soft donors is a key feature that distinguishes this compound's chemistry from that of the lighter halogens and is exploited in the design of chelating agents.

The development of stable this compound complexes is a major goal in the field of targeted alpha therapy. While traditional chelating agents have shown limited success in forming sufficiently stable complexes with this compound, significant progress has been made with organometallic complexes.

One of the most promising areas of research is the use of N-heterocyclic carbenes (NHCs) as ligands. NHCs are strong σ-donors that form robust bonds with metals. Gold(I)-NHC complexes have been successfully radiolabeled with This compound-211 (B1237555) via halide exchange, forming stable Au-At bonds. For instance, the complex [Au²¹¹At(IPr)], where IPr is an NHC ligand, has demonstrated excellent stability in phosphate-buffered saline. Relativistic DFT calculations have supported these findings, indicating a strong metal-astatine bond, particularly with gold(I).

While chelators like ethylenediaminetetraacetic acid (EDTA) are known to form complexes with this compound, the in vivo stability of many of these complexes has been a challenge for their application in nuclear medicine. The focus has therefore shifted towards more stable covalent and organometallic bonding strategies.

Examples of this compound Chelating Agents and Organometallic Complexes
Complex TypeExampleKey Features
Organometallic (NHC)[Au²¹¹At(IPr)]High stability due to strong Au-At bond.
Chelating AgentThis compound-EDTA complexDemonstrates metallic character of this compound.
Organothis compoundAstatobenzene (C₆H₅At)Represents a direct carbon-astatine bond.

Relativistic Effects on this compound Bonding and Reactivity

Relativistic effects, which become significant for heavy elements like this compound, play a crucial role in determining its chemical properties. These effects arise from the high velocity of core electrons, leading to a contraction of s and p orbitals and an expansion and destabilization of d and f orbitals. For this compound, the most prominent relativistic effect is spin-orbit coupling, which splits the p-orbitals into p₁/₂ and p₃/₂ sublevels.

This spin-orbit coupling has a profound impact on this compound's bonding and reactivity. It is responsible for the decreased electronegativity of this compound compared to iodine. This change in electronegativity influences the polarity of bonds involving this compound and can lead to a redistribution of electron density within a molecule.

Theoretical studies have shown that relativistic effects can be transferred from the this compound atom to neighboring atoms in a molecule. This "delocalization" of relativistic effects can influence the chemical reactivity of the entire molecule. For example, in molecules containing both iodine and this compound, the halogen-bonding ability of the iodine atom can be more affected by relativistic effects than that of the this compound atom itself. This is due to the propagation of electron density changes initiated by the spin-orbit coupling on this compound. These effects are not just theoretical curiosities; they have real implications for the design of this compound-based radiopharmaceuticals, where the stability of the this compound-molecule bond is of utmost importance.

Theoretical and Computational Chemistry of Astatine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are extensively used to probe the electronic structure and bonding characteristics of astatine and its compounds mdpi.comacs.orgnih.govchemrxiv.orgdigitellinc.com. These calculations provide insights into properties that are difficult or impossible to measure experimentally due to this compound's radioactivity and limited availability rsc.orgresearchgate.net.

Relativistic Density Functional Theory (DFT) Applications

Relativistic Density Functional Theory (DFT) is a cost-effective computational methodology widely applied to study this compound chemistry, including its behavior in aqueous solutions rsc.orged.ac.uknih.govchemrxiv.orgacs.org. Two-component spin-orbit DFT calculations, often combined with solvation models like the conductor-like polarizable continuum model (CPCM), have been used to investigate the structure and thermodynamic properties of this compound compounds rsc.orgacs.org. For example, relativistic DFT calculations have been employed to study the physical nature of condensed this compound, predicting it to be metallic at atmospheric pressure, a significant departure from lighter halogens ed.ac.uk. DFT calculations have also been used to model the interaction of this compound with solvents like chloroform (B151607) nih.gov.

However, while useful for evaluating spin-orbit effects on ground-state bonding and properties, two-component DFT can sometimes lack predictive power, especially when using popular empirically adjusted exchange-correlation functionals nih.govchemrxiv.org. This highlights the need for developing new functionals specifically tailored for heavy-element compounds with strong relativistic effects nih.govchemrxiv.orgdigitellinc.com.

Coupled-Cluster and Dirac-Coulomb Hamiltonian Approaches

More accurate, albeit computationally more expensive, methods like coupled-cluster theory and approaches based on the Dirac-Coulomb Hamiltonian are also employed to study this compound arxiv.orgacs.orgchemrxiv.orgnih.govchemrxiv.orgresearchgate.netrsc.orgchemrxiv.orgaip.orgrug.nlacs.orgrsc.orgyoutube.comresearchgate.net. The Dirac-Coulomb Hamiltonian provides a relativistic framework for describing the electronic system, accounting for relativistic kinetic and potential energy terms arxiv.orgosti.govaip.orgacs.org.

Relativistic coupled-cluster approaches, including single-reference methods like CCSD(T) and multi-reference approaches like Fock-space relativistic coupled-cluster, are used to systematically study electron-correlation and relativistic effects in small this compound molecules such as At₂, HAt, AtAu, and AtO⁺ acs.orgnih.govchemrxiv.orgresearchgate.netchemrxiv.org. These methods can provide highly accurate data for smaller systems montclair.edu. Studies using coupled-cluster methods have shown that spin-dependent relativistic effects on chemical bonding in the ground state can be comparable to or even exceed the binding energy in molecules like At₂ acs.orgnih.govchemrxiv.org.

The computational cost of four-component coupled-cluster methods based on the Dirac-Coulomb Hamiltonian can be very high, limiting their application to relatively small systems aip.org. Approximations and more cost-effective treatments of two-electron spin-orbit contributions, such as mean-field spin-orbit approaches within exact two-component theory, are being developed osti.gov.

Prediction of this compound Species and Their Stability

Computational chemistry plays a vital role in predicting the existence and stability of various this compound species, which is challenging to determine experimentally due to this compound's transient nature rsc.orgresearchgate.netspringernature.comchemistryworld.com. Theoretical calculations have been used to identify stable chemical forms of this compound in solution as a function of pH and redox potential springernature.com. For instance, theoretical studies have evidenced the presence of stable cationic forms like At⁺ and AtO⁺ in aqueous solution, unlike other halogens springernature.comtandfonline.com.

Computational modeling has also been applied to investigate the speciation of this compound in different environments, such as in chloroform, where radiolysis products can influence the formation of various this compound species nih.gov. Predictions of the stability of this compound complexes with various ligands, such as inorganic ligands (Cl⁻, Br⁻, SCN⁻) and ketones, have been made using DFT calculations rsc.orgosti.gov. These studies help to understand the reactivity of cationic this compound species and the influence of solvent effects rsc.org.

Theoretical calculations have also predicted the existence of unique species like the ternary trihalogen anion IAtBr⁻ and the halogen(I) complex [D⋯At⋯D]⁺, providing insights into this compound's coordination chemistry and potential for radiolabeling springernature.comresearchgate.netrsc.orgrsc.orgchemistryworld.com.

Impact of Spin-Orbit Coupling on Chemical Properties

Spin-orbit coupling (SOC), a significant relativistic effect for heavy elements like this compound, has a profound impact on its electronic structure and chemical properties rsc.orgmdpi.comosti.govacs.orgnih.govchemrxiv.orgresearchgate.netacs.orgosti.govacs.orgrug.nlrsc.org. SOC arises from the interaction of the electron's spin with the magnetic field generated by its motion around the nucleus mdpi.comosti.gov. For this compound, SOC effects are comparable in magnitude to scalar-relativistic effects and can significantly alter its chemical behavior osti.govosti.gov.

Studies have shown that SOC can influence properties such as electron affinity, ionization potentials, and polarizability osti.govarxiv.orgresearchgate.net. For example, SOC has been predicted to increase the polarizability of the astatide anion (At⁻) and reduce this compound's electronegativity osti.gov. SOC also affects vibrational frequencies and can even reverse the bond polarization in molecules like HAt osti.govaip.org.

The inclusion of SOC in relativistic calculations is crucial for accurately describing bonding in this compound compounds. SOC can enhance the charge-shift bonding character of At-C bonds and weaken the covalent character of the bond in At₂ mdpi.comresearchgate.netacs.org. In halogen bonding, SOC can lead to unexpected trends in interaction strengths and influence the electrophilicity of the this compound σ-hole mdpi.comrsc.orgrsc.orgrsc.org.

Computational methods incorporating SOC, such as two-component relativistic DFT and coupled-cluster approaches with spin-orbit interaction, are essential for accurately modeling this compound's chemical behavior and understanding the interplay between relativistic effects and electron correlation acs.orgnih.govchemrxiv.orgyoutube.comresearchgate.netchemrxiv.org.

Analytical and Characterization Methodologies for Astatine

Tracer Techniques and Radiometric Detection

The foundational approach to studying astatine's chemistry is through tracer techniques. britannica.com In this method, the radioactive isotopes of this compound, such as This compound-211 (B1237555) (²¹¹At), serve as markers. wikipedia.org These tracer studies often involve conducting chemical reactions in solutions containing this compound alongside a chemically similar element, like iodine, which acts as a carrier to ensure there is sufficient material for laboratory procedures such as precipitation and filtration. britannica.comwikipedia.org

The underlying principle of the tracer technique is that the radioactive isotope follows the same chemical pathways as its stable counterparts would. egyankosh.ac.inwikipedia.org By measuring the radioactivity of the products of a reaction, scientists can deduce the chemical behavior and distribution of the this compound species. britannica.com Detection and quantification are achieved through radiometric methods, which measure the characteristic radiation emitted by the decaying this compound isotopes. egyankosh.ac.inresearchgate.net This can involve gamma-ray spectroscopy using semiconductor detectors or imaging plates for visualizing the distribution of this compound on chromatographic media. researchgate.netresearchgate.net These techniques are sensitive enough to detect the trace amounts of this compound used in experiments. egyankosh.ac.in

Chromatographic Separation and Characterization Techniques

Chromatography is a vital tool for the separation and characterization of this compound and its compounds from target materials and other reaction byproducts. nii.ac.jptamu.edu Various forms of chromatography, including ion exchange, column chromatography, and solvent extraction, have been applied to purify this compound. britannica.comnii.ac.jp These methods exploit differences in the physical and chemical properties of this compound species to achieve separation. tamu.edu For instance, anion-exchange resins and activated carbon have been shown to effectively adsorb this compound from solutions, allowing for its separation from other elements. riken.jp

Radio-High Performance Liquid Chromatography (Radio-HPLC) is a crucial technique for the purification and analysis of this compound-labeled compounds, particularly in the development of radiopharmaceuticals. nih.govresearchgate.net This method couples a high-performance liquid chromatograph with a radioactivity detector, allowing for the separation and quantification of different radiolabeled species in a mixture. rsc.orgiaea.org

In the synthesis of astatinated compounds, HPLC is imperative for eliminating unreacted this compound, oxidizing agents, and potentially toxic precursors like organotin compounds. nih.gov For example, in the production of N-succinimidyl-[²¹¹At]astatobenzoate ([²¹¹At]SAB), a key agent for labeling antibodies, HPLC is used for purification after the initial labeling step. nih.gov Researchers have used reverse-phase radio-HPLC to monitor the reactivity of astatide with arylboronic acids, optimizing conditions for labeling biomolecules. rsc.org

Table 1: Example of Radio-HPLC Application in this compound Chemistry

Application Column Type Mobile Phase Gradient Purpose Reference
Analysis of astatination of 4-chlorobenzeneboronic acid C-18 (Spherisorb ODS2) A: H₂O with 0.05% TFA, B: CH₃CN with 0.05% TFA. Gradient from 40% B to 100% B. To probe and optimize the reactivity of astatide for developing radiolabeling methods. rsc.org

Thin Layer Chromatography (TLC) is a widely used method for the speciation of inorganic this compound in solution. semanticscholar.orgnih.gov By spotting a solution containing this compound onto a silica (B1680970) gel plate and developing it with a suitable solvent system (e.g., ethanol (B145695)/water), different this compound species can be separated based on their migration behavior. semanticscholar.orgresearcher.life This technique has been instrumental in identifying various anionic forms of this compound, such as astatide (At⁻), astatate (AtO₃⁻), and perastatate (AtO₄⁻). researchgate.netsemanticscholar.orgresearcher.life

Radio-TLC, where the separated spots are detected by their radioactivity, allows researchers to study how the chemical form of this compound changes under different conditions, such as in the presence of various oxidizing or reducing agents. researchgate.netnih.gov For example, studies have shown that the relative amounts of At⁻, AtO₃⁻, and AtO₄⁻ vary with the concentration of reagents like potassium periodate (B1199274) or hydrazine hydrate. researchgate.net It has also been noted that the chemical form of this compound can change during analytical procedures, such as the evaporation of a solvent. nih.gov Although powerful for comparative analysis, limitations in using TLC for detailed speciation have been noted, and attempts to use iodine species as direct references have not always been successful due to differing chemical behaviors. nih.gov

Table 2: this compound Species Identified by Thin Layer Chromatography

This compound Species Oxidation State Analytical Method Key Findings Reference
Astatide (At⁻) -1 TLC on silica gel with ethanol/water Identified as a stable anionic species in solution. researchgate.netsemanticscholar.orgresearcher.life
Astatate (AtO₃⁻) +5 TLC on silica gel with ethanol/water Formed under specific oxidizing conditions. researchgate.netsemanticscholar.orgresearcher.life
Perastatate (AtO₄⁻) +7 TLC on silica gel with ethanol/water Identified after reaction with strong oxidizing agents. semanticscholar.orgresearcher.life

Radio Gas Chromatography has been employed for the analysis of volatile organothis compound compounds. wikipedia.orgwikipedia.org This technique is suitable for relatively stable alkyl and aryl astatides, which can be analyzed at high temperatures (e.g., 120 °C). wikipedia.orgwikipedia.org Gas radiochromatography has been used to determine the radiochemical yield of astatination reactions, such as the bromine-to-astatine exchange in the synthesis of bromobenzoic acid-based compounds. nih.gov It has also been used to measure physical properties like the boiling points of aromatic this compound compounds through comparative methods. researchgate.net

Mass Spectrometry for this compound Compound Identification

Direct identification of this compound compounds has been successfully achieved using mass spectrometry. britannica.com Specifically, time-of-flight mass spectrometry has been a key tool in studying the chemistry of this rare element. acs.orgnih.gov In these experiments, volatile this compound compounds are introduced into the spectrometer, where they are ionized and their mass-to-charge ratio is determined. acs.org This technique provided the first direct confirmation that this compound behaves chemically in a manner similar to other halogens, particularly iodine. acs.orgrsc.org

Landmark studies using this method identified several interhalogen compounds of this compound, providing concrete evidence of their existence. acs.org However, these early studies did not detect the diatomic this compound molecule (At₂). acs.org

Table 3: this compound Compounds Identified by Mass Spectrometry

Compound Formula Method Significance Reference
This compound Iodide AtI Time-of-flight MS Confirmed formation of interhalogen compounds. acs.org
This compound Bromide AtBr Time-of-flight MS Confirmed formation of interhalogen compounds. acs.org

Electrochemical Techniques for Redox Potential Determination

Understanding the redox chemistry of this compound is fundamental to predicting its behavior in chemical reactions. Electrochemical techniques, as part of a combined experimental and theoretical approach, have been used to determine the standard redox potentials of this compound species in acidic aqueous solutions. nih.govresearchgate.netacs.org

This approach involves tracking the distribution coefficient (D) of this compound between two liquid phases as the experimental conditions (e.g., pH, presence of redox agents) are varied. nih.govacs.org A change in the distribution coefficient indicates a change in the this compound species present. nih.gov By correlating these experimental observations with quasi-relativistic quantum chemistry calculations, researchers have been able to elucidate the stable oxidation states of this compound in aqueous media and determine their corresponding redox potentials. nih.govacs.org

These studies have shown that in the pH range of 1-2, the three stable oxidation states are At(-I), At(+I), and At(+III), existing as the species At⁻, At⁺, and AtO⁺, respectively. nih.govresearchgate.netacs.org It was also concluded that a neutral this compound atom, At(0), cannot exist in aqueous solution. nih.govacs.org

Table 4: Standard Redox Potentials of this compound Species

Redox Couple Standard Potential (V vs. NHE) pH Range Method Reference
At⁺/At⁻ 0.36 ± 0.01 1-2 Combined experimental and theoretical nih.govresearchgate.netacs.org

Emerging Research Directions and Future Perspectives in Astatine Chemistry

Development of Novel Radiolabeling Strategies for Enhanced Stability

A primary obstacle in the development of astatine-based radiopharmaceuticals is the in vivo instability of the carbon-astatine (C-At) bond. osti.govnih.gov The premature cleavage of this bond leads to the release of free this compound, which can accumulate in healthy tissues, causing off-target toxicity. nih.gov Consequently, a major focus of current research is the design of innovative radiolabeling strategies that produce more robust and stable astatinated molecules.

One promising approach involves the strategic modification of the molecular structure surrounding the C-At bond. Researchers have found that introducing specific substituents adjacent to the this compound atom can significantly enhance its in vivo stability. nih.gov For instance, studies on astatobenzene derivatives have shown that incorporating two ortho dimethylcarbamoyl substituents can significantly improve the stability of the astato group. nih.gov Similarly, the inclusion of stabilizing groups like hydroxyls has been shown to improve resistance to in vivo degradation. wikipedia.org

Another key strategy is the development and use of novel bifunctional coupling agents or prosthetic groups. chemrxiv.orgnih.gov These molecules act as a bridge, allowing This compound-211 (B1237555) to be attached indirectly to larger targeting vectors like antibodies or peptides. This two-step approach allows for the formation of a stable astatoaryl group first, which is then conjugated to the biomolecule. nih.gov The design of new chemical scaffolds, including nanoparticles and engineered protein constructs, is being explored to protect the this compound-211 from degradation while ensuring efficient delivery to the target site. nih.gov Research is also expanding the range of available prosthetic groups to better address the diverse chemical requirements of different targeting molecules. nih.govchemrxiv.org

The classification of these strategies generally falls into two categories: electrophilic and nucleophilic substitution reactions. chemrxiv.org

Electrophilic Substitution: This has been a long-preferred method, often involving astatodemetallation reactions, particularly with trialkylaryltin precursors. nih.govchemrxiv.org

Nucleophilic Substitution: More recent developments have focused on nucleophilic pathways, which occur with halogen anions and include methods like halogen exchange, dediazoniation, and reactions involving boron precursors. chemrxiv.org

These advanced strategies are crucial for mitigating deastatination, thereby improving the integrity and efficacy of this compound-211 radiopharmaceuticals. wikipedia.org

Exploration of Alternative Bonding Modalities (e.g., B-At, Metal-At)

Recognizing the inherent weakness of the C-At bond, researchers are actively exploring alternative bonding modalities to create more stable conjugates. nih.gov This involves moving beyond traditional organothis compound chemistry to investigate bonds between this compound and other elements like boron and various metals.

Boron-Astatine (B-At) Bonds: The formation of B-At bonds represents a significant leap forward. Theoretical and experimental work has shown that B-At bonds are stronger and more stable than their C-At counterparts. nih.govearth-site.co.uk Research has focused on labeling boron cage compounds, such as nido-carboranes and closo-dodecaborates. chemrxiv.orgnih.gov These structures offer a stable scaffold for this compound, and initial studies have demonstrated that they can be labeled rapidly under mild conditions. nih.gov While this approach has shown increased stability against in vivo deastatination, further optimization is needed as it can sometimes alter the biodistribution of the carrier molecule. nih.govearth-site.co.uk

Metal-Astatine (Metal-At) Bonds: this compound's position in the periodic table gives it properties that bridge halogens and metals. chemrxiv.org This dual character is being exploited to form stable complexes with metals. Labeling strategies are being developed that leverage the metallic nature of this compound through the formation of coordination complexes. chemrxiv.org For example, this compound has been shown to form stable bonds on the surface of gold nanoparticles (AuNPs), providing a promising platform for a carrier system. scienceinfo.comresearchgate.net Density functional theory calculations are being used to understand the physics behind the adsorption and bonding of this compound on metal surfaces to optimize these systems. scienceinfo.com this compound has also been shown to form complexes with chelating agents like EDTA and can act as a metal in antibody radiolabeling, behaving similarly to silver(I) in some instances. osti.gov These metal-based systems offer an exciting alternative to traditional covalent bonding, potentially providing the enhanced stability required for clinical applications. nih.gov

Advancements in Automated Radiochemistry Systems

The short 7.2-hour half-life of this compound-211 necessitates rapid and efficient chemical processing to minimize decay losses. chemrxiv.org Furthermore, the high radioactivity levels required for clinical applications demand robust systems that ensure radiation safety for personnel. chemrxiv.org To meet these needs, significant advancements are being made in the development of automated radiochemistry systems for the production of this compound radiopharmaceuticals. nih.govrsc.org

Several research groups and commercial entities are developing automated platforms that integrate the entire workflow, from the isolation of this compound-211 from irradiated bismuth targets to the synthesis and purification of the final labeled compound. nih.govchemrxiv.orgunt.edu These systems provide numerous advantages over manual methods, including:

Improved Reproducibility: Automation standardizes reaction conditions, leading to more consistent product quality and yield. chemrxiv.orgchemrxiv.org

Reduced Production Time: Automated protocols can significantly shorten the time required for purification and synthesis, maximizing the amount of usable this compound-211. osti.govchemrxiv.org For example, an automated protocol was developed that reduced the processing time from target dissolution to column purification to just 20 minutes with a 95% yield. osti.gov

Enhanced Radiation Safety: By containing the radioactivity within a shielded "hot-cell" or glovebox, automated systems drastically reduce the radiation dose to operators. chemrxiv.orgrsc.orgunt.edu

These automated systems can accommodate different purification methods, including dry distillation and wet chemistry techniques like liquid-liquid extraction or extraction chromatography. nih.govchemrxiv.orgchemrxiv.org Modules like the Atley C100 are designed to streamline the purification and radiolabeling process, enabling labeling to occur with minimal delay after purification. rsc.org The development of such compact, versatile, and software-controlled platforms is considered a critical step toward enabling multicenter clinical trials and the routine clinical use of this compound-211. nih.govrsc.orgunt.edu

Fundamental Chemical Research on this compound for Superheavy Element Prediction

The fundamental chemistry of this compound serves as a vital experimental benchmark for predicting the properties of superheavy elements (SHEs). As the heaviest naturally occurring halogen, this compound's electronic structure and chemical behavior are strongly influenced by relativistic effects, where electrons moving at speeds approaching the speed of light exhibit an increase in mass. arronax-nantes.frberkeley.edu These effects become even more dominant in SHEs and can cause significant deviations from the periodic trends observed in lighter elements. nih.govchemrxiv.orgberkeley.edu

This compound is the direct lighter homolog to tennessine (Ts, element 117), making its chemistry the most relevant model for predicting how tennessine will behave. scienceinfo.comthoughtco.com However, the influence of extreme relativistic effects challenges the traditional notion of periodic law. nih.govchemrxiv.org For example, some quantum-chemical investigations have explored this compound as a non-intuitive homolog for nihonium (Nh, element 113), suggesting its chemical properties may be closer to Nh than its formal homolog, thallium. chemrxiv.orgchemrxiv.org

Experimental studies on this compound, such as thermochromatography on gold surfaces, provide crucial data for validating and refining the complex theoretical models used for SHEs. chemrxiv.org These models, which combine relativistic coupled-cluster and density functional theory approaches, are essential for designing the highly sophisticated and expensive experiments required to identify and characterize single atoms of superheavy elements. nih.govchemrxiv.org Therefore, fundamental research into this compound's properties not only advances its application in medicine but also pushes the boundaries of our understanding of the periodic table.

Overcoming Challenges of Ultra-Trace Chemistry and Radiolysis

This compound chemistry is fundamentally constrained by two interconnected challenges: the necessity of working at ultra-trace concentrations and the effects of radiolysis.

Ultra-Trace Chemistry: Due to its extreme rarity and short half-life, this compound is only ever handled in exceptionally small quantities, often at concentrations below 10⁻¹⁰ moles per liter. wikipedia.orgspringernature.com At this scale, conventional analytical methods like spectroscopy are not feasible, making it difficult to directly observe and characterize this compound species. springernature.com Researchers must rely on indirect tracer techniques, often using iodine as a carrier, and compare experimental results with quantum chemistry calculations to deduce this compound's behavior. springernature.combritannica.com These low concentrations also mean that reactions can be significantly affected by impurities or interactions with the surfaces of reaction vessels. wikipedia.org

Radiolysis: The high-energy alpha particles emitted by this compound-211 cause radiolysis, the decomposition of the surrounding solvent molecules. researchgate.netunt.edu This process generates highly reactive free radicals that can alter the chemical state (speciation) of this compound. osti.govresearchgate.net For example, radiolysis can reduce this compound to a chemical form, likely astatide, that is unsuitable for electrophilic labeling reactions. osti.govresearchgate.net This effect becomes more pronounced at higher radioactivity levels or with increased time between purification and labeling, leading to a significant decline in radiochemical yields. unt.eduatley.com Overcoming this challenge is critical for producing clinical-grade radiopharmaceuticals. Research in this area focuses on understanding how radiolysis impacts this compound in different solvents and developing stabilization strategies, such as the addition of radical scavengers, to counteract these detrimental effects. osti.govresearchgate.net

Q & A

Q. What are the primary challenges in handling and characterizing astatine in experimental settings due to its radioactivity and scarcity?

this compound’s lack of stable isotopes (e.g., ²¹¹At, t₁/₂ = 7.2 h) necessitates rapid experimental workflows and specialized radiochemical facilities. Key challenges include:

  • Production : Requires particle accelerators (e.g., α-beam irradiation of bismuth targets) .
  • Detection : Operates at ultra-trace concentrations (10⁻¹²–10⁻¹⁵ mol/L), demanding techniques like gamma spectroscopy or liquid scintillation counting .
  • Safety : Strict protocols for handling α-emitters, including shielded environments and remote manipulation tools.

Q. How does this compound’s chemical behavior compare to iodine, and what experimental methods validate these similarities or differences?

While this compound shares halogen-like properties (e.g., forming At⁻), it exhibits metal-like behavior in +I and +III oxidation states (e.g., At⁺ and AtO⁺). Experimental validation includes:

  • Spectroscopy : UV-Vis and X-ray absorption spectroscopy (XAS) to compare At⁻/I⁻ electronic structures .
  • Solvent Extraction : Partitioning studies in aqueous/organic systems reveal deviations from iodine’s behavior, particularly in cationic forms .
  • DFT Calculations : Benchmarking relativistic density functional theory (DFT) models against experimental data to predict bond lengths and redox potentials .

Q. What isotopic production methods are most effective for generating this compound suitable for chemical studies?

The primary method involves irradiating ²⁰⁹Bi targets with α-particles (²⁰⁹Bi(α,2n)²¹¹At), followed by dry distillation or solvent extraction for isolation. Yield optimization requires:

  • Energy Tuning : α-beam energies ~28 MeV maximize ²¹¹At production while minimizing polonium byproducts .
  • Purification : Chromatographic separation (e.g., anion-exchange resins) to remove contaminants .

Q. Which spectroscopic techniques are most reliable for characterizing this compound species in solution?

  • Gamma Spectroscopy : Detects ²¹¹At via its 687 keV γ-emission (branching ratio 0.3%) .
  • XAS : Probes oxidation states and coordination environments, critical for differentiating At⁺, AtO⁺, and At⁻ .
  • Cyclic Voltammetry : Measures redox potentials, though limited by this compound’s low concentrations and radiolytic decomposition .

Q. How do researchers mitigate radiolytic decomposition during this compound experiments?

Strategies include:

  • Low-Temperature Storage : Slows decay-related damage.
  • Scavenger Agents : Addition of radical quenchers (e.g., ethanol) to minimize reactive oxygen species .
  • Short Experiment Durations : Aligned with ²¹¹At’s 7.2-hour half-life.

Advanced Research Questions

Q. What methodologies are employed to determine the stability constants of this compound complexes in solution, and how do experimental approaches confront ultra-trace concentration limitations?

Stability constants (log β) for At complexes are determined via:

  • Competitive Ligand Titration : Displaces this compound with ligands of known binding affinity, monitored via solvent extraction or chromatography .
  • Liquid-Liquid Extraction : Measures partitioning ratios between phases to infer complex stability . Challenges include correcting for radiolytic decay and achieving equilibrium at sub-picomolar concentrations.

Q. How can researchers reconcile discrepancies in reported redox potentials of this compound species through integrated experimental and computational approaches?

Discrepancies arise from solvent effects, relativistic contributions, and experimental artifacts. Solutions involve:

  • Multi-Method Validation : Combining electrochemical data with XAS and DFT predictions (e.g., B3LYP functional with relativistic corrections) .
  • Error Analysis : Quantifying uncertainties from radiolysis and low signal-to-noise ratios .

Q. What role do relativistic effects play in this compound’s chemical behavior, and how are these modeled computationally?

Relativistic effects contract this compound’s 6p orbitals, increasing electronegativity and altering bond lengths. Computational approaches include:

  • ZORA (Zero-Order Regular Approximation) : Accounts for scalar relativistic effects in DFT .
  • Two-Component Methods : Models spin-orbit coupling for accurate redox potential predictions .

Q. How do this compound’s cationic species (At⁺, AtO⁺) interact with organic ligands, and what techniques elucidate these mechanisms?

Studies use:

  • Tracer Experiments : Radiolabeled ²¹¹At incubated with ligands, followed by HPLC or electrophoretic separation .
  • Theoretical Modeling : DFT to compare binding energies with iodine analogs, revealing stronger At–ligand interactions in +I/+III states .

Q. What strategies improve the reproducibility of this compound studies given its rapid decay and experimental variability?

  • Standardized Protocols : Detailed radiochemical procedures (e.g., ISO guidelines for α-emitters) .
  • Open Data Sharing : Publishing raw decay-corrected datasets and computational input files .
  • Collaborative Validation : Multi-lab replication of key findings (e.g., At⁺ complexation trends) .

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